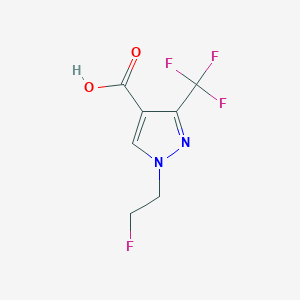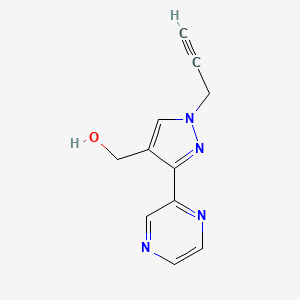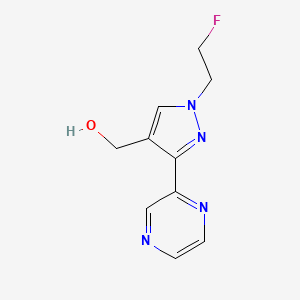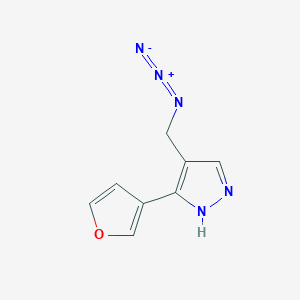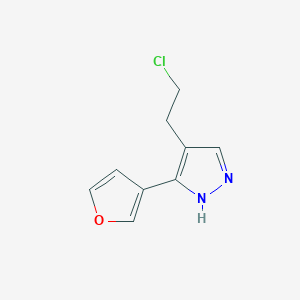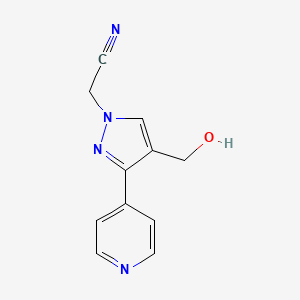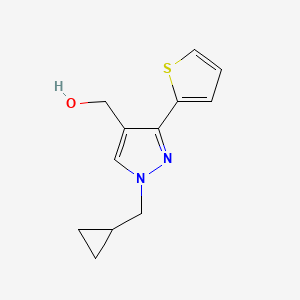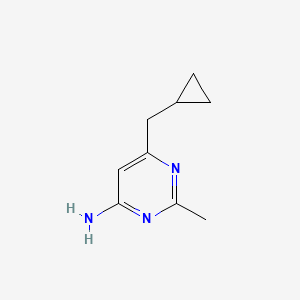
6-(Cyclopropylméthyl)-2-méthylpyrimidin-4-amine
Vue d'ensemble
Description
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine, also known as CPMPM, is an organic compound that has been widely studied in the scientific community due to its unique structure and potential applications in biology and chemistry. CPMPM has a cyclopropylmethyl group attached to the pyrimidine ring, which gives it a unique shape and structure. This structure makes CPMPM an interesting and potentially useful compound for research and experimentation.
Applications De Recherche Scientifique
Chimie organique : Stabilité des systèmes cyclopropylméthyles
En chimie organique, le groupement cyclopropylméthyle, en tant que partie de la structure du composé, est connu pour sa stabilité exceptionnelle due à sa capacité à délocaliser la charge positive sur le cycle cyclopropane . Cette stabilité est bénéfique dans la synthèse de nouveaux composés organiques, où le groupe cyclopropylméthyle peut agir comme un intermédiaire stable.
Chimie médicinale : Applications antivirales et anticancéreuses
La structure de la pyrimidin-4-amine est importante en chimie médicinale, en particulier dans la synthèse de médicaments antiviraux et anticancéreux . La capacité du composé à interagir avec les systèmes biologiques pourrait être exploitée pour concevoir de nouveaux traitements.
Agriculture : Croissance des plantes et résistance aux maladies
En agriculture, des composés similaires ont été identifiés comme des activateurs de plantes qui stimulent la résistance aux maladies des plantes et favorisent la croissance . La recherche sur les applications spécifiques de la 6-(Cyclopropylméthyl)-2-méthylpyrimidin-4-amine pourrait conduire au développement de nouveaux produits agrochimiques.
Chimie industrielle : Synthèse de composés de haute pureté
Les groupes cyclopropylméthyles apparentés sont utilisés en chimie industrielle pour produire des composés de haute pureté, qui sont des intermédiaires essentiels dans la synthèse de diverses substances actives . Le composé en question pourrait jouer un rôle similaire dans les procédés industriels.
Sciences de l'environnement : Analyse des métabolites des pesticides
Des composés présentant la structure cyclopropylméthyle sont analysés comme des métabolites de pesticides en sciences de l'environnement. Comprendre leur devenir et leur transport peut éclairer les évaluations des risques environnementaux .
Science des matériaux : Réactifs organoborés pour les réactions de couplage
Le composant pyrimidin-4-amine est potentiellement utile en science des matériaux, où les réactifs organoborés sont utilisés dans les réactions de couplage de Suzuki-Miyaura pour créer de nouveaux matériaux .
Chimie analytique : Développement de standards
En chimie analytique, des composés comme la this compound peuvent être utilisés pour développer des standards analytiques permettant de détecter et de quantifier des substances, garantissant l'exactitude et la précision des mesures .
Mécanisme D'action
The exact mechanism of action of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is still not fully understood, but it is believed to interact with a variety of proteins and enzymes in the body. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is thought to bind to certain receptors and enzymes, and can also inhibit certain enzymes. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is believed to interact with certain proteins and other biological molecules, which could potentially lead to a variety of physiological effects.
Biochemical and Physiological Effects
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to interact with a variety of proteins and enzymes in the body, which can lead to a variety of biochemical and physiological effects. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to bind to certain receptors, which can lead to changes in cell signaling pathways. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has also been shown to interact with certain proteins and other biological molecules, which can lead to changes in protein structure and dynamics.
Avantages Et Limitations Des Expériences En Laboratoire
The unique structure of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine makes it an attractive compound for laboratory experiments. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine can be easily synthesized in a variety of ways, which makes it a convenient compound for research and experimentation. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has been shown to interact with a variety of proteins and enzymes in the body, which makes it a useful tool for studying the structure and dynamics of proteins and other biological molecules. However, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is not without its limitations. 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine has a relatively short half-life, which can make it difficult to study in certain experiments. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine is not a highly soluble compound, which can make it difficult to work with in certain experiments.
Orientations Futures
The unique structure and potential applications of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine make it an attractive compound for further research and experimentation. Potential future directions for 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine research include further study of its interactions with proteins and enzymes in the body, as well as its potential as a drug target and/or ligand for binding to certain receptors. Additionally, further study of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine’s interactions with other biological molecules, such as DNA and RNA, could potentially lead to new applications in the field of biotechnology. Additionally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine could be studied as a potential tool for studying the structure and dynamics of proteins and other biological molecules. Finally, 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-amine could be further studied as a potential inhibitor of certain enzymes, which could lead to new therapeutic applications.
Propriétés
IUPAC Name |
6-(cyclopropylmethyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-11-8(4-7-2-3-7)5-9(10)12-6/h5,7H,2-4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRKVXQELGATDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



